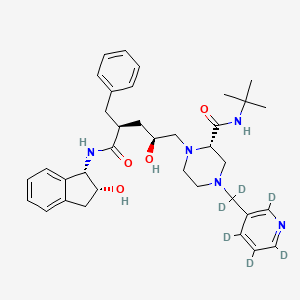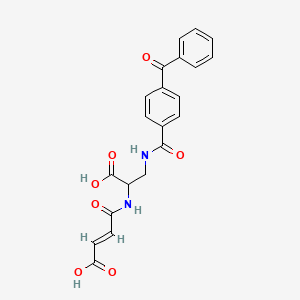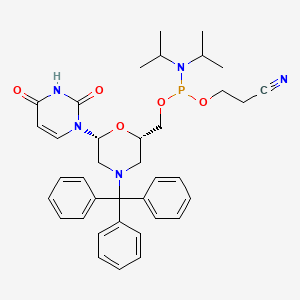
3,6-Bis(4-methoxyphenyl)-2-(methylthio)thiopyranylium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,6-Bis(4-methoxyphenyl)-2-(methylthio)thiopyranylium iodide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a thiopyranylium core substituted with methoxyphenyl and methylthio groups, making it a subject of interest in organic chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Bis(4-methoxyphenyl)-2-(methylthio)thiopyranylium iodide typically involves multi-step organic reactions. The process begins with the preparation of the thiopyranylium core, followed by the introduction of methoxyphenyl and methylthio substituents. Common reagents used in these reactions include methoxybenzene derivatives and methylthiol compounds. The reaction conditions often require controlled temperatures and the use of catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger batches, ensuring the purity of the final product, and implementing cost-effective production techniques. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the industrial production process.
Chemical Reactions Analysis
Types of Reactions
3,6-Bis(4-methoxyphenyl)-2-(methylthio)thiopyranylium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiopyranylium core to a more reduced state.
Substitution: The methoxy and methylthio groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, often requiring specific solvents, temperatures, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
3,6-Bis(4-methoxyphenyl)-2-(methylthio)thiopyranylium iodide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the development of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 3,6-Bis(4-methoxyphenyl)-2-(methylthio)thiopyranylium iodide involves its interaction with molecular targets through its thiopyranylium core and substituents. The compound can form stable complexes with various biomolecules, influencing their function and activity. The pathways involved may include electron transfer processes and the modulation of enzyme activity.
Comparison with Similar Compounds
Similar Compounds
3,6-Bis(4-methoxyphenyl)thiopyranylium iodide: Lacks the methylthio group, affecting its reactivity and applications.
2-(Methylthio)thiopyranylium iodide: Lacks the methoxyphenyl groups, resulting in different chemical properties.
Uniqueness
3,6-Bis(4-methoxyphenyl)-2-(methylthio)thiopyranylium iodide is unique due to the combination of methoxyphenyl and methylthio substituents on the thiopyranylium core. This unique structure imparts specific electronic and steric properties, making it valuable in various scientific and industrial applications.
Properties
Molecular Formula |
C20H19IO2S2 |
|---|---|
Molecular Weight |
482.4 g/mol |
IUPAC Name |
3,6-bis(4-methoxyphenyl)-2-methylsulfanylthiopyrylium;iodide |
InChI |
InChI=1S/C20H19O2S2.HI/c1-21-16-8-4-14(5-9-16)18-12-13-19(24-20(18)23-3)15-6-10-17(22-2)11-7-15;/h4-13H,1-3H3;1H/q+1;/p-1 |
InChI Key |
SETCLCCKDZENTE-UHFFFAOYSA-M |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C([S+]=C(C=C2)C3=CC=C(C=C3)OC)SC.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[3-(6-Azidohexyloxy)-phenyl]-carbamic acid tert-butyl ester](/img/structure/B13723629.png)
![4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-3-trifluoromethyl-benzamide](/img/structure/B13723632.png)

![Methyl-{2-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-yl]-ethyl}-carbamic acid benzyl ester](/img/structure/B13723643.png)

![(2R)-6-[5-[(3aR,4R,6aS)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid](/img/structure/B13723652.png)
![(E)-3-hydroxy-1-(4-methoxyphenyl)-2-[[4-(trifluoromethyl)phenyl]diazenyl]prop-2-en-1-one](/img/structure/B13723656.png)

![1-Cyclopropylmethyl-5-fluoro-1H-benzo[d][1,3]oxazine-2,4-dione](/img/structure/B13723686.png)
![N6-[1-(3-Fluorophenyl)ethyl]-1,2,4-triazine-3,6-diamine](/img/structure/B13723691.png)
![1-(2-Methyl-propane-1-sulfonyl)-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B13723701.png)



